(S)-4,4,4-Trifluorobutane-1,3-diol

Chiral purity Enantiomeric excess Chiral HPLC

(S)-4,4,4-Trifluorobutane-1,3-diol (CAS 135154-88-0) is a chiral, fluorinated diol with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol. It belongs to the class of trifluoromethyl-substituted 1,3-butanediols, which are valued as versatile building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C4H7F3O2
Molecular Weight 144.09 g/mol
CAS No. 135154-88-0
Cat. No. B139632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4,4-Trifluorobutane-1,3-diol
CAS135154-88-0
Molecular FormulaC4H7F3O2
Molecular Weight144.09 g/mol
Structural Identifiers
SMILESC(CO)C(C(F)(F)F)O
InChIInChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1
InChIKeySCLIIHMYYAHRGK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-4,4,4-Trifluorobutane-1,3-diol (CAS 135154-88-0) as a Chiral Fluorinated Building Block


(S)-4,4,4-Trifluorobutane-1,3-diol (CAS 135154-88-0) is a chiral, fluorinated diol with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol [1]. It belongs to the class of trifluoromethyl-substituted 1,3-butanediols, which are valued as versatile building blocks in medicinal chemistry and organic synthesis . The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the (S)-configuration provides stereochemical control for enantioselective synthesis . Its primary documented application is as a key intermediate in the synthesis of the COX-2 selective non-steroidal anti-inflammatory drug (NSAID) Celecoxib .

Procurement Risk: Why (S)-4,4,4-Trifluorobutane-1,3-diol Cannot Be Replaced by Non-Fluorinated or Racemic Analogs


Generic substitution with non-fluorinated 1,3-butanediol or the racemic mixture is not scientifically viable for stereospecific applications. The trifluoromethyl group profoundly alters electronic properties, lipophilicity (LogP), and metabolic stability, which are critical for the bioactivity of downstream drug candidates . More critically, the (S)-enantiomer is specifically required as an intermediate for the synthesis of Celecoxib, where the stereochemistry of the building block directly impacts the final drug substance's purity and efficacy . Substituting with the (R)-enantiomer (CAS 135859-36-8) would lead to a different stereochemical outcome, as it is a precursor to the antidepressant Befloxatone, not Celecoxib [1].

Head-to-Head Evidence: Quantifying the Differentiation of (S)-4,4,4-Trifluorobutane-1,3-diol for Procurement Decisions


Enantiomeric Purity: (S) vs. (R) Enantiomer

The (S)-enantiomer is supplied with a typical chemical purity of 97% (HPLC) and a chiral purity of 95% . This is comparable to the (R)-enantiomer, which is offered at 97% chemical purity and is a key intermediate for Befloxatone [1]. The choice between the two is application-driven, not purity-driven. The (S)-enantiomer is differentiated by its specific use in the synthesis of the (S)-configured drug Celecoxib .

Chiral purity Enantiomeric excess Chiral HPLC

Lipophilicity Modulation: Fluorinated vs. Non-Fluorinated 1,3-Butanediol

The introduction of the trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated parent compound, 1,3-butanediol. The predicted LogP for (S)-4,4,4-trifluorobutane-1,3-diol is approximately 0.292 , whereas 1,3-butanediol has an experimental LogP of -0.85 [1]. This >1.1 unit shift in LogP is a class-level hallmark of fluorination and is crucial for improving membrane permeability and metabolic stability in drug candidates.

Lipophilicity LogP Metabolic Stability Fluorine Chemistry

Boiling Point and Physical Form: Handling and Purification Advantages

The compound exhibits a predicted boiling point of 188.1°C at 760 mmHg and a density of 1.354 g/cm³ . It is a clear liquid at room temperature . This boiling point is significantly lower than that of many other chiral diol building blocks, potentially offering an advantage in purification by distillation.

Boiling point Distillation Purification Physical properties

Validated Application Scenarios for (S)-4,4,4-Trifluorobutane-1,3-diol Based on Evidence


Key Intermediate in Celecoxib (NSAID) Synthesis

The primary documented application of (S)-4,4,4-Trifluorobutane-1,3-diol is as a crucial building block in the patented synthesis of Celecoxib, a widely prescribed COX-2 selective NSAID . Procurement of this specific enantiomer is essential for research and development groups working on generic Celecoxib production, process optimization, or the synthesis of related impurity standards, where the (R)-enantiomer or racemic mixture would not yield the correct final product.

Stereospecific Synthesis of Fluorinated Drug Candidates

The compound serves as a source of chirality and fluorination in a single building block for medicinal chemistry programs. Its use is indicated in projects requiring the late-stage introduction of a trifluoromethyl group with defined (S)-stereochemistry to enhance the metabolic stability and pharmacokinetic profile of new chemical entities (NCEs) .

Analytical Reference Standard for Chiral Purity Method Development

Given its well-defined chiral center and the commercial availability of both enantiomers, (S)-4,4,4-Trifluorobutane-1,3-diol can be used directly as a reference standard for developing chiral HPLC or GC methods to determine the enantiomeric purity of reaction products or to separate the enantiomers of related fluorinated diols [1].

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